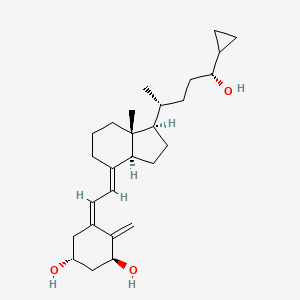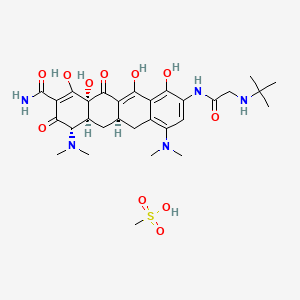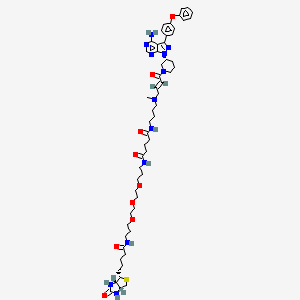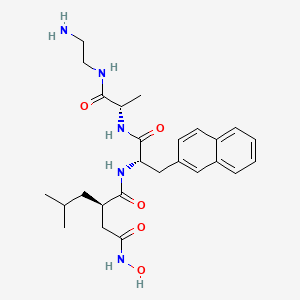
Hidrocloruro de CEP-32496
Descripción general
Descripción
El clorhidrato de RXDX-105 es un inhibidor de múltiples quinasas biodisponible por vía oral, que conserva VEGFR, con potente actividad contra las tirosina quinasas RET, BRAF y EGFR. Se desarrolla principalmente para el tratamiento de tumores sólidos que albergan mutaciones o reordenamientos genéticos de RET o BRAF .
Aplicaciones Científicas De Investigación
El clorhidrato de RXDX-105 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto de referencia para estudiar la inhibición de quinasas y las vías de transducción de señales.
Biología: Se utiliza para investigar el papel de RET, BRAF y EGFR en los procesos celulares y los estados de enfermedad.
Medicina: Se está desarrollando como agente terapéutico para el tratamiento de cánceres con mutaciones de RET o BRAF, como el cáncer de pulmón de células no pequeñas y el cáncer de tiroides.
Industria: Se utiliza en el desarrollo de ensayos diagnósticos y plataformas de cribado para inhibidores de quinasas
Mecanismo De Acción
El clorhidrato de RXDX-105 ejerce sus efectos inhibiendo la actividad de las tirosina quinasas RET, BRAF y EGFR. Se une al sitio de unión a ATP de estas quinasas, impidiendo su fosforilación y la posterior activación de las vías de señalización descendentes. Esta inhibición conduce a la supresión de la proliferación celular y la inducción de apoptosis en células cancerosas con mutaciones de RET o BRAF .
Análisis Bioquímico
Biochemical Properties
CEP-32496 hydrochloride exhibits high binding affinity for both wild-type BRAF and related CRAF, as well as certain receptor tyrosine kinases of known therapeutic utility, such as Abl-1, c-Kit, Ret, PDGFR-β, and VEGFR-2 . It exhibits selective cellular cytotoxicity for BRAF V600E versus wild-type cells .
Cellular Effects
CEP-32496 hydrochloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those expressing wild-type BRAF .
Molecular Mechanism
The molecular mechanism of action of CEP-32496 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It potently binds to wild-type BRAF in vitro but is selectively cytotoxic to cell lines harboring the BRAF V600E mutation versus BRAF wild-type cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CEP-32496 hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of CEP-32496 hydrochloride vary with different dosages. Sustained tumor stasis and regressions are observed with oral administration (30–100 mg/kg twice daily) against BRAF V600E melanoma and colon carcinoma xenografts, with no adverse effects .
Metabolic Pathways
Given its known targets, it is likely to interact with enzymes or cofactors involved in the MAPK signal transduction pathway .
Métodos De Preparación
El clorhidrato de RXDX-105, anteriormente conocido como CEP-32496, se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de varios intermediariosLos métodos de producción industrial implican optimizar las condiciones de reacción para lograr un alto rendimiento y pureza, a menudo utilizando técnicas como la cristalización y la cromatografía para la purificación .
Análisis De Reacciones Químicas
El clorhidrato de RXDX-105 experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones son típicamente derivados del clorhidrato de RXDX-105 con grupos funcionales modificados .
Comparación Con Compuestos Similares
El clorhidrato de RXDX-105 es único en su capacidad de inhibir selectivamente RET, BRAF y EGFR mientras conserva VEGFR2. Entre los compuestos similares se encuentran:
Selpercatinib: Un inhibidor selectivo de la quinasa RET utilizado para el tratamiento del cáncer de pulmón de células no pequeñas con fusión de RET y el cáncer de tiroides medular.
Pralsetinib: Otro inhibidor selectivo de la quinasa RET utilizado para indicaciones similares a las de selpercatinib.
El clorhidrato de RXDX-105 destaca por su amplio espectro de inhibición de quinasas y su potencial para tratar una variedad de tumores sólidos con alteraciones de RET o BRAF .
Propiedades
IUPAC Name |
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZIYUDQUDWQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227678-26-3 | |
| Record name | CEP-32496 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227678263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGERAFENIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0Y5N290S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B1139320.png)
